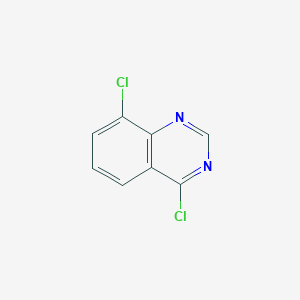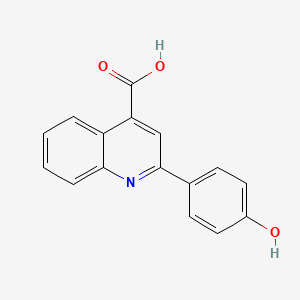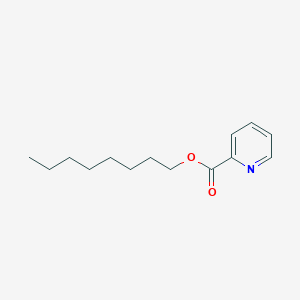
Octyl pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl pyridine-2-carboxylate is a derivative of pyridinecarboxylic acid, which is a class of compounds where a pyridine ring is substituted with a carboxylate group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors of this compound. For instance, the first paper discusses metal–organic complexes that are constructed from a pyridyl-carboxylate ligand containing an amide group, which shows the versatility of pyridinecarboxylate ligands in forming coordination compounds with metals . The second paper describes the synthesis and properties of a lead(II) coordination polymer formed with pyridine-3-carboxylic acid, indicating the ability of pyridinecarboxylates to act as bridging ligands and form various geometrical structures .
Synthesis Analysis
The synthesis of related pyridinecarboxylate compounds involves hydrothermal or solvothermal conditions, as described in the first paper . Although the exact synthesis of this compound is not detailed, similar methods could potentially be applied. The metal–organic complexes in the study were synthesized using a pyridyl-carboxylate ligand with an amide group, which suggests that functionalized pyridinecarboxylates can be synthesized under controlled conditions to form desired complexes with specific metals.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is quite complex. For example, the first paper reports the formation of different dimensional structures such as 2D layers and 1D chains based on the coordination between the pyridyl-carboxylate ligand and metal ions . The second paper describes a 3D coordination polymer with a trigonal dodecahedron geometry around the lead(II) center, formed by pyridine-3-carboxylate . These findings suggest that this compound could also form various structural motifs depending on the conditions and metals involved.
Chemical Reactions Analysis
The chemical reactions involving pyridinecarboxylate ligands are influenced by factors such as pH, solvent, and metal ions, as indicated in the first paper . These factors play a crucial role in determining the final architecture of the resulting complexes. The ability of pyridinecarboxylates to form coordination bonds with metal ions is a key aspect of their reactivity. Although the specific reactions of this compound are not discussed, it can be inferred that it would exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylate derivatives can be diverse. The first paper highlights the electrochemical properties of one of the synthesized compounds, while the second paper discusses the luminescent and thermal properties of the lead(II) coordination polymer . These properties are indicative of the potential applications of such compounds in various fields, including catalysis and materials science. This compound, by analogy, may also possess unique electrochemical, luminescent, or thermal properties that could be explored further.
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, and they can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
作用機序
Target of Action
Octyl pyridine-2-carboxylate, like other pyridinium salts, has a wide range of potential targets due to its structural diversity . It has been found to play an intriguing role in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridine derivatives are known to undergo reactions involving nucleophilic attack . For instance, in the case of anhydrides, the mechanism involves nucleophilic attack by a molecule (like water), deprotonation by pyridine, leaving group removal, and protonation of the carboxylate
Biochemical Pathways
For instance, the enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline, forming the reductive half of the proline metabolic cycle
Pharmacokinetics
The pharmacokinetics of pyridine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Pyridine derivatives have been associated with a wide range of biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities
Action Environment
The action of this compound, like other surfactants, is influenced by environmental factors. Surfactant molecules, due to their amphiphilic nature, have a strong tendency to migrate at interfaces, improving the dispersion or solubilization of one phase in another immiscible one . The properties of surfactants are based on the balance between the hydrophilic and hydrophobic parts of the molecule, known as the Hydrophilic-Lipophile Balance (HLB) .
特性
IUPAC Name |
octyl pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-9-12-17-14(16)13-10-7-8-11-15-13/h7-8,10-11H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHXTSDISHWRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277152 |
Source


|
| Record name | octyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5335-69-3 |
Source


|
| Record name | NSC962 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | octyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



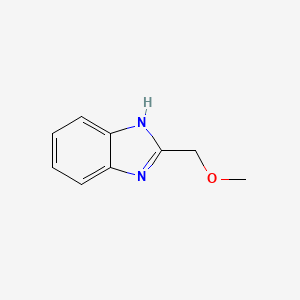
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)


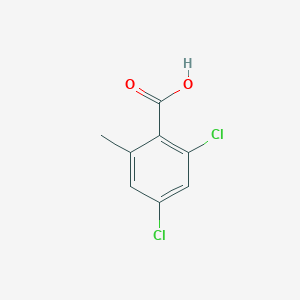

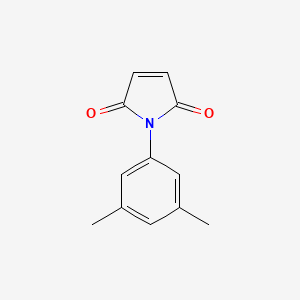
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
